molecular formula C7H15NO4S B588143 tert-butyl N-methyl-N-methylsulfonylcarbamate CAS No. 894351-83-8

tert-butyl N-methyl-N-methylsulfonylcarbamate

Cat. No.: B588143
CAS No.: 894351-83-8
M. Wt: 209.26
InChI Key: GBCCMPHACGIDKA-UHFFFAOYSA-N
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Description

tert-Butyl N-methyl-N-methylsulfonylcarbamate is a chemically structured carbamate derivative that serves as a valuable building block in organic synthesis and medicinal chemistry research. The compound features both a tert-butoxycarbonyl (Boc) group, a widely used protecting group in peptide synthesis for amines, and a methylsulfonyl (mesyl) group attached to a carbamate nitrogen. This unique arrangement makes it a potential reagent for developing novel synthetic methodologies and for use as a key intermediate in the construction of more complex molecules. In research settings, compounds with sulfonylcarbamate structures are often explored for their potential biological activities and their utility in drug discovery programs. The presence of the Boc group also offers strategic advantages in multi-step synthesis, as it can be cleanly removed under mild acidic conditions to unveil other functional groups. Researchers can leverage this reagent in the design and synthesis of target molecules for various investigative purposes. This product is intended for research applications and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-methyl-N-methylsulfonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO4S/c1-7(2,3)12-6(9)8(4)13(5,10)11/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCCMPHACGIDKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80726832
Record name tert-Butyl (methanesulfonyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80726832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

894351-83-8
Record name tert-Butyl (methanesulfonyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80726832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of tert-butyl N-methyl-N-methylsulfonylcarbamate typically involves the reaction of tert-butyl carbamate with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-butyl N-methyl-N-methylsulfonylcarbamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include palladium-catalyzed cross-coupling reactions, cesium carbonate as a base, and solvents like 1,4-dioxane . Major products formed from these reactions include N-Boc-protected anilines and tetrasubstituted pyrroles .

Scientific Research Applications

tert-butyl N-methyl-N-methylsulfonylcarbamate has a wide range of scientific research applications:

    Chemistry: It is used as a protecting group in organic synthesis, particularly for amines.

    Biology: It is employed in the synthesis of biologically active molecules and peptides.

    Medicine: It is used in the development of pharmaceuticals and agrochemicals.

    Industry: It serves as an intermediate in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-methyl-N-methylsulfonylcarbamate involves its role as a protecting group for amines. It can be installed and removed under relatively mild conditions, making it useful in peptide synthesis and other organic reactions . The molecular targets and pathways involved include the formation of stable carbamate linkages, which protect the amine group during subsequent chemical transformations .

Comparison with Similar Compounds

The following analysis compares tert-butyl N-methyl-N-methylsulfonylcarbamate with structurally related carbamates, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Group Analysis

Table 1: Structural Comparison of tert-Butyl Carbamate Derivatives
Compound Name Substituents on Nitrogen Molecular Formula Molecular Weight (g/mol) Key Features
This compound Methyl, methylsulfonyl C₈H₁₇NO₄S 223.29 Strong electron-withdrawing group (sulfonyl), high stability
tert-Butyl N,N-diallylcarbamate Two allyl groups C₁₁H₁₉NO₂ 197.27 Allyl groups enable polymerization or crosslinking
tert-Butyl N-(3-chlorosulfonylcyclobutyl)carbamate Chlorosulfonyl, cyclobutyl C₉H₁₆ClNO₄S 293.75 Reactive chlorosulfonyl group, potential for nucleophilic substitution
tert-Butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-yl]carbamate Chlorosulfonyl, branched alkyl C₁₀H₂₀ClNO₄S 293.79 Steric hindrance from branched chain, versatile reactivity
tert-Butyl N-{[(4-methanesulfonylphenyl)carbamoyl]methyl}carbamate Methanesulfonylphenyl, carbamoylmethyl C₁₆H₂₄N₂O₆S 396.44 Aromatic sulfonyl group, potential bioactivity
Key Observations:

Electron-Withdrawing Effects :

  • The methylsulfonyl group in the target compound enhances stability and resistance to nucleophilic attack compared to allyl or alkyl substituents .
  • Chlorosulfonyl derivatives (e.g., ) exhibit higher reactivity due to the labile chlorine atom, making them suitable for coupling reactions.

Steric and Solubility Properties :

  • Bulky substituents like cyclobutyl or branched alkyl chains reduce solubility in polar solvents, whereas aromatic sulfonyl groups (e.g., ) may improve solubility in organic media.

Hydrogen Bonding and Crystallinity :

  • While direct data are unavailable for the target compound, tert-butyl N-hydroxycarbamate () demonstrates strong hydrogen bonding (O–H···O: 1.74 Å, 171° angle) , suggesting that sulfonyl groups in analogs may influence crystal packing via dipole interactions.

Key Insights:
  • The methylsulfonyl group in the target compound likely reduces its nucleophilic susceptibility compared to chlorosulfonyl analogs, making it more suitable for stable protecting groups .
  • Allyl-substituted carbamates (e.g., ) are preferred in materials science due to their polymerization versatility.

Spectroscopic and Analytical Data

While highlights NMR and UV spectroscopy for structural elucidation of unrelated compounds, tert-butyl carbamates typically show distinct signals in $^{1}\text{H}$-NMR:

  • tert-Butyl group : ~1.4 ppm (singlet, 9H).
  • Methylsulfonyl group : ~3.0 ppm (singlet, 3H) and deshielded carbonyl (C=O) at ~150–160 ppm in $^{13}\text{C}$-NMR.

Comparatively, chlorosulfonyl derivatives () exhibit downfield shifts for sulfonyl-attached protons (e.g., 3.5–4.0 ppm) due to electronegativity.

Biological Activity

tert-butyl N-methyl-N-methylsulfonylcarbamate is a chemical compound that has garnered attention in various fields due to its biological activity. This article delves into the compound's biological properties, metabolism, and potential applications, supported by relevant data and case studies.

  • Chemical Formula : C6H13NO2S
  • Molecular Weight : 161.24 g/mol
  • Structure : The compound features a tert-butyl group, which is known for its steric hindrance and unique reactivity in chemical reactions.

Biological Activity

The biological activity of this compound can be characterized by its effects on various biological systems, particularly its interaction with enzymes and potential therapeutic applications.

Enzyme Interaction

Studies have shown that compounds containing the N-methyl-N-methylsulfonylcarbamate moiety can interact with specific enzymes, leading to significant biological effects. For instance, the metabolism of related compounds suggests that the tert-butyl group may influence enzyme activity through steric effects, altering the metabolic pathways in organisms .

Toxicological Profile

Toxicological assessments have indicated that exposure to similar carbamate compounds can lead to varying degrees of toxicity depending on the route of exposure (oral, inhalation, dermal). The effects observed include:

  • Neurological impacts such as CNS depression.
  • Hepatic alterations characterized by enzyme induction and cellular hypertrophy .
  • Carcinogenic potential remains inconclusive but warrants further investigation due to observed tumorigenic effects in animal models .

Case Studies

  • Acute Myeloid Leukemia (AML) Research
    A study exploring drug efficacy in AML highlighted that certain carbamate derivatives could induce differentiation in leukemia cell lines. These compounds were shown to upregulate surface markers indicative of differentiation, suggesting a potential therapeutic role for this compound or its analogs in cancer treatment .
  • Insect Metabolism Studies
    Research investigating the metabolism of related compounds in insects revealed that both the tert-butyl and N-methyl groups undergo hydroxylation, leading to various phenolic metabolites. This metabolic pathway illustrates the compound's potential ecological impact and its interactions within biological systems .

Data Tables

Study Biological Effect Route of Exposure Findings
HydroxylationOral/InhalationSignificant species variation in oxidation products.
CNS DepressionInhalationInduction of hepatic enzymes at high exposure levels.
Differentiation in AMLIn vitroUpregulation of CD11b surface marker in treated cells.

Q & A

What are the recommended synthetic methodologies for tert-butyl N-methyl-N-methylsulfonylcarbamate in academic research?

Level: Basic
Answer:
The synthesis of tert-butyl carbamate derivatives typically involves multi-step protocols. For example, tert-butyl carbamates are often prepared via nucleophilic substitution or condensation reactions. A common approach includes:

Protection of amines : Use tert-butyl dicarbonate (Boc anhydride) to protect amine groups under basic conditions (e.g., DMAP or TEA in THF) .

Sulfonylation : Introduce the methylsulfonyl group using methanesulfonyl chloride (MsCl) in the presence of a base (e.g., pyridine or DIPEA) .

Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradients) or recrystallization from polar solvents like ethanol/water mixtures .
Key considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize side products.

What spectroscopic techniques are most effective for characterizing this compound?

Level: Basic
Answer:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Confirm the presence of tert-butyl groups (δ ~1.4 ppm for CH₃ in ¹H NMR; δ ~28 ppm for quaternary carbon in ¹³C NMR) and sulfonyl groups (δ ~3.3 ppm for SO₂CH₃ in ¹H NMR) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures .

Mass Spectrometry (MS) : High-resolution ESI-MS or GC-MS validates molecular weight and fragmentation patterns .

IR Spectroscopy : Identify carbamate C=O stretches (~1680–1720 cm⁻¹) and sulfonyl S=O bands (~1350 cm⁻¹) .

What are the critical safety considerations when handling tert-butyl carbamate derivatives in the laboratory?

Level: Basic
Answer:

Storage : Store in airtight containers at –20°C to prevent hydrolysis or oxidation .

Handling :

  • Use explosion-proof equipment and avoid sparks near volatile solvents (e.g., THF or DCM) .
  • Wear PPE (gloves, goggles, lab coat) to prevent skin/eye contact with sulfonating agents (e.g., MsCl) .

Waste Disposal : Neutralize acidic/basic byproducts before disposal and adhere to institutional guidelines for sulfonate waste .

How can researchers resolve contradictions in NMR data when determining the conformation of tert-butyl groups in carbamate derivatives?

Level: Advanced
Answer:
Contradictions in NMR data often arise from dynamic equilibria between axial and equatorial conformers of the tert-butyl group. To address this:

Dynamic Low-Temperature NMR : Perform experiments at –40°C to –80°C to "freeze" conformational exchange and observe distinct signals .

DFT Calculations : Compare experimental NMR shifts with computed values for axial vs. equatorial conformers. Include explicit solvent models (e.g., PCM for DMSO or CDCl₃) to improve accuracy .

X-ray Crystallography : Resolve ambiguity by determining solid-state structures, which often stabilize one conformer .

What strategies optimize the yield of tert-butyl carbamate derivatives in multi-step syntheses?

Level: Advanced
Answer:

Reaction Solvent : Use anhydrous DMF or THF to enhance nucleophilicity during Boc protection .

Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate carbamate formation .

Workup Optimization :

  • Extract unreacted reagents with saturated NaHCO₃ or brine to reduce impurities .
  • Use activated molecular sieves to scavenge water in moisture-sensitive steps .

Scale-Up Adjustments : Reduce reaction time by microwave-assisted synthesis (e.g., 100°C for 30 minutes) .

How does the steric hindrance of the tert-butyl group influence the reactivity and selectivity in N-methylsulfonylcarbamate formation?

Level: Advanced
Answer:
The bulky tert-butyl group:

Steric Shielding : Protects the carbamate nitrogen from undesired nucleophilic attacks, improving regioselectivity in sulfonylation .

Conformational Control : Favors equatorial positioning in solution (due to solvation effects), which alters the accessibility of reactive sites .

Reaction Rate Modulation : Slows down sulfonylation kinetics due to steric bulk, requiring elevated temperatures (e.g., 60–80°C) for completion .

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